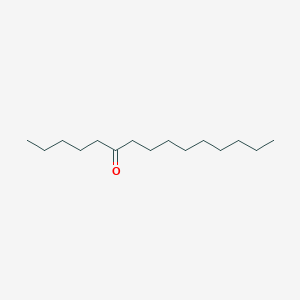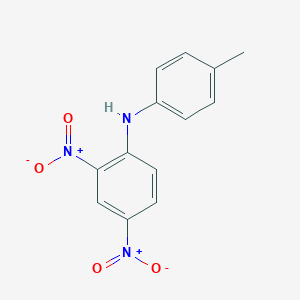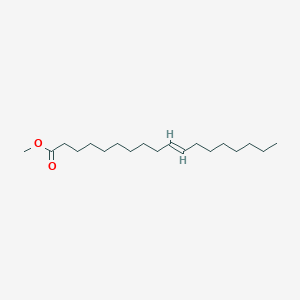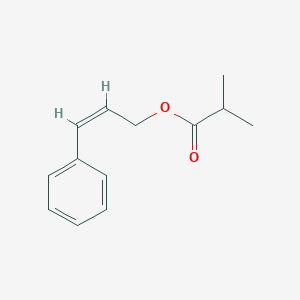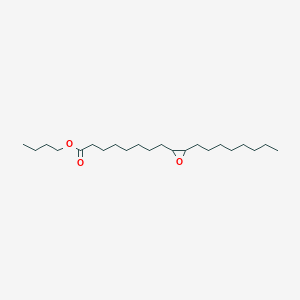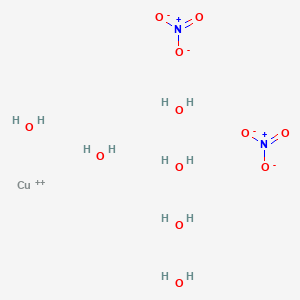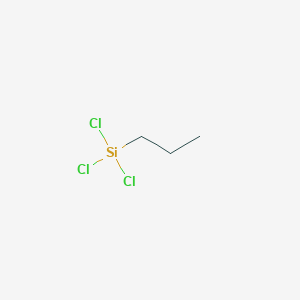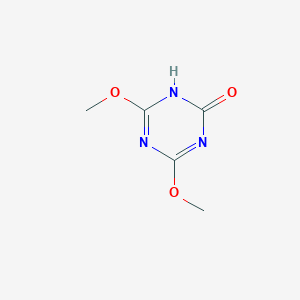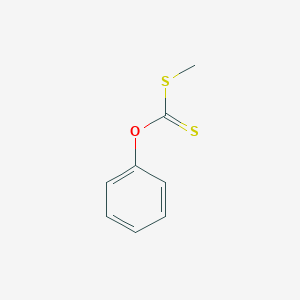
Dithiocarbonic acid O-phenyl S-methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dithiocarbonic acid O-phenyl S-methyl ester is an organic compound with the molecular formula C8H8OS2 It is characterized by the presence of a phenyl group attached to a sulfur-containing methanethioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dithiocarbonic acid O-phenyl S-methyl ester typically involves the reaction of phenylmethanethiol with a suitable methylating agent under controlled conditions. One common method is the Williamson ether synthesis, where an alkyl halide reacts with a thiolate anion to form the desired product . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium hydride to generate the thiolate anion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Dithiocarbonic acid O-phenyl S-methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into thiols or other reduced sulfur-containing species.
Substitution: Nucleophilic substitution reactions can occur, where the methanethioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Dithiocarbonic acid O-phenyl S-methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s sulfur-containing moiety makes it useful in studying sulfur metabolism and related biochemical pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Dithiocarbonic acid O-phenyl S-methyl ester involves its interaction with molecular targets through its sulfur-containing functional groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation. The specific pathways involved depend on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylmethanethiol: Similar in structure but lacks the methanethioate group.
Methyl phenyl sulfide: Contains a sulfur atom but differs in the arrangement of functional groups.
Phenylthioacetic acid: Contains a carboxyl group instead of a methanethioate group.
Uniqueness
Dithiocarbonic acid O-phenyl S-methyl ester is unique due to its combination of a phenyl group with a sulfur-containing methanethioate moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
13509-30-3 |
|---|---|
Molekularformel |
C8H8OS2 |
Molekulargewicht |
184.3 g/mol |
IUPAC-Name |
O-phenyl methylsulfanylmethanethioate |
InChI |
InChI=1S/C8H8OS2/c1-11-8(10)9-7-5-3-2-4-6-7/h2-6H,1H3 |
InChI-Schlüssel |
XMNKYGGITFGCFE-UHFFFAOYSA-N |
SMILES |
CSC(=S)OC1=CC=CC=C1 |
Kanonische SMILES |
CSC(=S)OC1=CC=CC=C1 |
Synonyme |
Dithiocarbonic acid O-phenyl S-methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


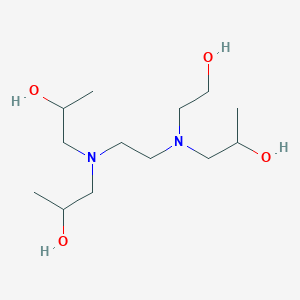
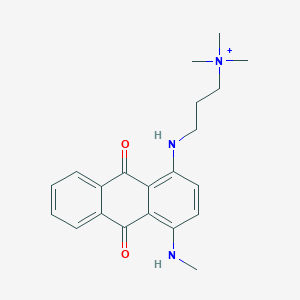
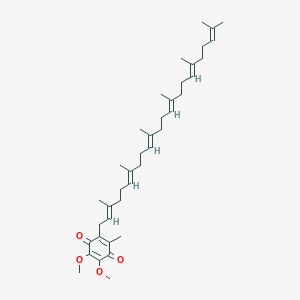
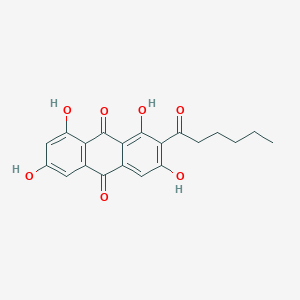
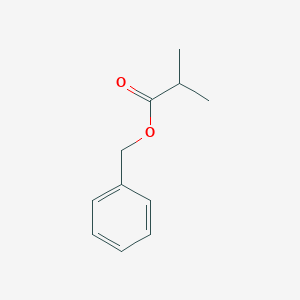
![2-Oxa-6,9-diazabicyclo[10.2.2]hexadeca-12,14,15-triene-5,8-dione, 4-amino-7-benzyl-3-isopropyl-](/img/structure/B85767.png)
